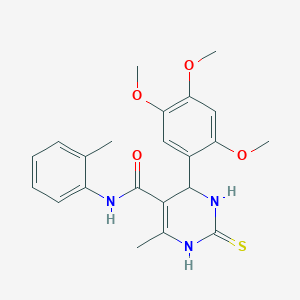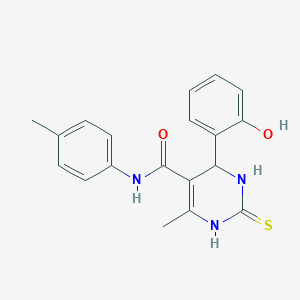
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol, also known as L-754,394, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential use in cancer therapy and other medical applications.
Applications De Recherche Scientifique
Molecular Structure and Properties
The molecular structure and properties of compounds similar to 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol have been a focus of research. For example, the study by Wu et al. (2008) synthesized a compound with a substituted triazolyl group and a morpholinyl group, emphasizing the importance of studying the crowding of aliphatic carbon atoms in such compounds (Wu, Dong, Dong, & Ng, 2008).
QSAR Analysis and Antioxidant Potential
In a study by Drapak et al. (2019), QSAR (Quantitative Structure-Activity Relationship) analysis was performed on derivatives of a similar compound to understand its molecular structure and potential as an antioxidant (Drapak et al., 2019).
Synthesis and Catalytic Abilities
Research by Dave and Sasaki (2006) focused on the synthesis of chiral C/N-functionalized morpholine alcohols, highlighting their potential catalytic ligand properties (Dave & Sasaki, 2006).
COX-2 Inhibitors in Medicinal Chemistry
Shi et al. (2012) synthesized novel compounds with a structural motif similar to 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol, showing potential as COX-2 inhibitors, an important aspect in the development of anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).
Thermo-solvatochromism Studies
Antonious et al. (2002) investigated thermo-solvatochromism in various alcohols, which could be relevant for understanding the properties of similar compounds in different solvent environments (Antonious, Tada, & Seoud, 2002).
Propriétés
IUPAC Name |
1-(5-methyl-2,3-diphenylindol-1-yl)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-21-12-13-26-25(18-21)27(22-8-4-2-5-9-22)28(23-10-6-3-7-11-23)30(26)20-24(31)19-29-14-16-32-17-15-29/h2-13,18,24,31H,14-17,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRABMTSFYHWGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCOCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

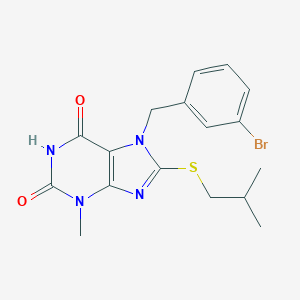
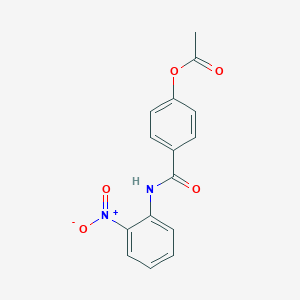

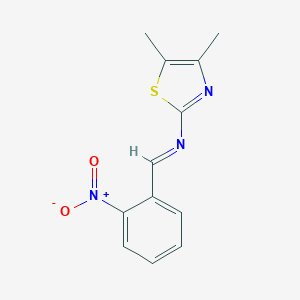
![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B415287.png)
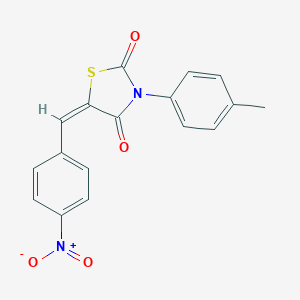
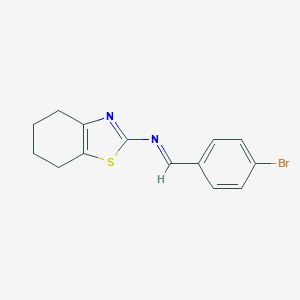
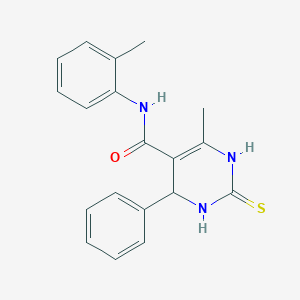

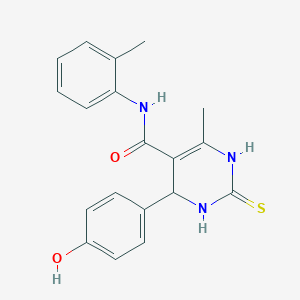

![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B415298.png)
